4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
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Overview
Description
4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by its unique fused ring structure, which includes a quinoline core fused with a furan ring. The presence of an amino group and a chlorophenyl group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, which is a well-known procedure for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzyl alcohols with 4-hydrocoumarins in the presence of acetic acid as a solvent and oxygen as an oxidant . The reaction proceeds under aerobic conditions and is tolerant of various functional groups, including alkyl, methoxy, bromo, and chloro groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.
Substitution: The presence of the amino and chlorophenyl groups makes the compound susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-aminoquinoline: Known for its antimalarial properties.
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles: Studied for their antitumor activity.
Thiazole derivatives: Known for their wide range of medicinal and biological properties.
Uniqueness
4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one stands out due to its unique fused ring structure and the presence of both amino and chlorophenyl groups. This combination of features gives it distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
4-amino-2-(2-chlorophenyl)-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C17H13ClN2O2/c18-11-5-2-1-4-9(11)14-8-10-16(19)15-12(20-17(10)22-14)6-3-7-13(15)21/h1-2,4-5,8H,3,6-7H2,(H2,19,20) |
InChI Key |
ASFTTYRZHIHDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C3C=C(OC3=N2)C4=CC=CC=C4Cl)N |
Origin of Product |
United States |
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